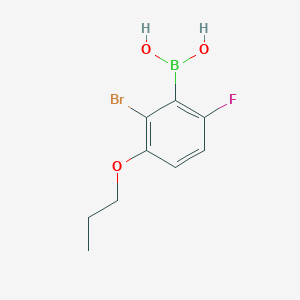

(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

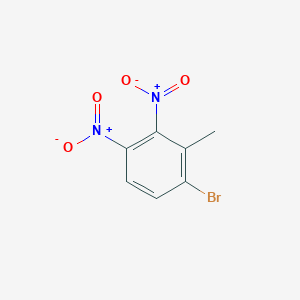

The compound "(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are known to form reversible covalent bonds with diols and other Lewis bases, making them versatile reagents in the formation of complex molecular structures . The presence of bromo and fluoro substituents on the aromatic ring can influence the reactivity and stability of the boronic acid, as seen in studies involving polyfluorophenylboronic acids .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid was described using a two-step reaction process starting from an organic lithium reagent . These methods highlight the importance of boronic acids as intermediates in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents on the aromatic ring. Fluorination, for example, can enhance the stability of cyclic semianhydrides in fluorinated phenylenediboronic acids . The presence of fluorine and other substituents can also affect the acidity and structural behavior of these compounds, as seen in the study of o-phenylenediboronic acids . Additionally, the synthesis and characterization of new boron compounds with various fluorinated ligands have provided insights into the molecular geometries and reactivity of these species .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. The coupling of aryl bromides with arylboronic acids, catalyzed by palladium complexes, is a key reaction in forming biaryl compounds . The reactivity of boronic acids in these reactions can be influenced by the presence of fluorine and other substituents, which can affect the rate of oxidative addition and transmetallation steps . The development of new palladium precatalysts has also enabled the fast coupling reactions of unstable polyfluorophenyl and heteroaryl boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly impacted by their substituents. Tris(pentafluorophenyl)borane, a related boron compound, exhibits unique properties as a strong Lewis acid, catalyzing a variety of reactions including hydrometallation and alkylation . The fluorination of boronic acids can increase their acidity and influence their solid-state and solution structural properties . These properties are crucial for the application of boronic acids in the synthesis of complex organic molecules and materials .

Scientific Research Applications

Synthesis Applications

Versatile Synthesis of Substituted Pyridines and Pyridones

- Boronic acids like 5-bromo-2-fluoro-3-pyridylboronic acid are prepared and used in Suzuki reactions with aryl iodides to produce monosubstituted and disubstituted fluoropyridines, which can be further converted into pyridones (Sutherland & Gallagher, 2003).

Synthesis of Amino-3-fluorophenyl Boronic Acid

- This compound is synthesized from 4-bromo-2-fluoroaniline, with applications in creating glucose sensing materials due to its low boronic acid pKa value and the presence of a pendant amine for polymer attachment (Das et al., 2003).

Halodeboronation of Aryl Boronic Acids

- The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation demonstrates the potential of boronic acids in organic synthesis (Szumigala et al., 2004).

Sensing Applications

Fluorescent Chemosensors

- Boronic acid sensors, due to their interaction with diols, are used for detecting carbohydrates, bioactive substances, and various ions, showcasing their utility in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Sensing Material for Saccharide Recognition

- Phenyl boronic acids, including fluorinated variants, are used in conjunction with carbon nanotubes to create sensors for saccharides due to their ability to bind with pendant diols (Mu et al., 2012).

Properties and Applications of Fluorinated Boronic Compounds

- These compounds, owing to the electron-withdrawing character of fluorine, have unique properties crucial for their applications in sensing, materials chemistry, and medicine (Adamczyk-Woźniak & Sporzyński, 2022).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-fluoro-3-propoxyphenylboronic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of 2-Bromo-6-fluoro-3-propoxyphenylboronic acid’s action are currently unknown

properties

IUPAC Name |

(2-bromo-6-fluoro-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4,13-14H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRJDYNENADRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584581 |

Source

|

| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849052-20-6 |

Source

|

| Record name | B-(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)